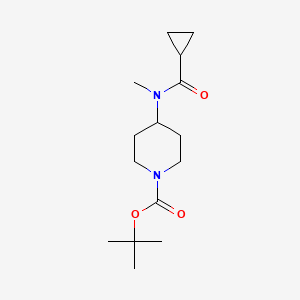![molecular formula C14H10N6O2S B15118372 3-(4-methoxyphenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15118372.png)
3-(4-methoxyphenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that features a unique combination of triazole, pyrimidine, and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are straightforward and do not require the use of any catalysts, making the process efficient and environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the one-pot catalyst-free procedure mentioned above could be adapted for large-scale production. The simplicity and efficiency of this method make it a promising candidate for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-methoxyphenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes such as c-Met kinase, which plays a role in cancer cell signaling and proliferation . The inhibition of this enzyme can lead to the suppression of cancer cell growth and induce apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit anticancer activity and have similar structural features.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials: These compounds are used in energetic materials and have unique properties.
Uniqueness
3-(4-methoxyphenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its combination of triazole, pyrimidine, and thiazole rings, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C14H10N6O2S |
|---|---|
Poids moléculaire |
326.34 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-6-(1,3-thiazol-2-yl)triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H10N6O2S/c1-22-10-4-2-9(3-5-10)20-12-11(17-18-20)13(21)19(8-16-12)14-15-6-7-23-14/h2-8H,1H3 |
Clé InChI |
ODLXDMLRIVCLFZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)C4=NC=CS4)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B15118291.png)
![2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzoxazole](/img/structure/B15118292.png)

![1-(3-Methylphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B15118309.png)
![N-[(4-bromophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine](/img/structure/B15118313.png)
![4,5-Dimethyl-6-[(2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine](/img/structure/B15118315.png)
![1-Cyclobutyl-4-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B15118319.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15118326.png)
![1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile](/img/structure/B15118337.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B15118350.png)
![1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine](/img/structure/B15118356.png)
![1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15118358.png)

![N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine](/img/structure/B15118367.png)
